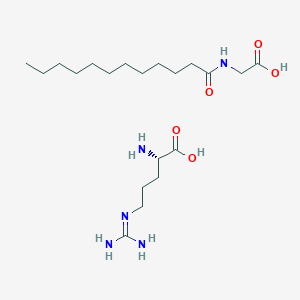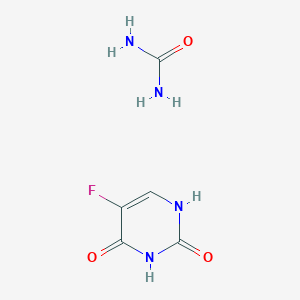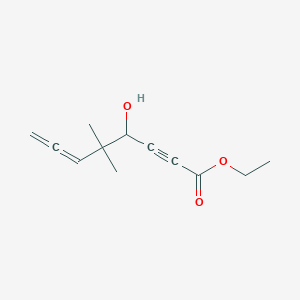![molecular formula C8H9F3N2 B14187417 [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine CAS No. 922511-01-1](/img/structure/B14187417.png)
[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine: is an organic compound with the molecular formula C8H9F3N2 It is a hydrazine derivative characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Azides, nitroso compounds.
Reduction: Amines, hydrazones.
Substitution: Various substituted hydrazines and hydrazones.
Scientific Research Applications
Chemistry: In chemistry, [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl groups into target compounds .
Biology and Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
- [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine
- [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
- [5-(Trifluoromethyl)phenyl]hydrazine
Comparison: Compared to other similar compounds, [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which can be advantageous in various applications .
Properties
CAS No. |
922511-01-1 |
|---|---|
Molecular Formula |
C8H9F3N2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)7(4-5)13-12/h2-4,13H,12H2,1H3 |
InChI Key |
AVNBJNMHLPSZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)

![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)


